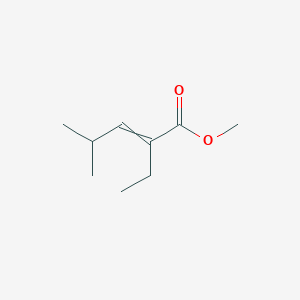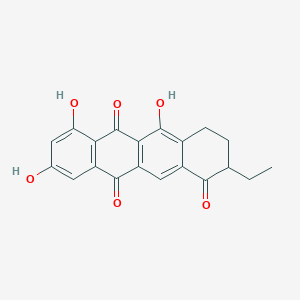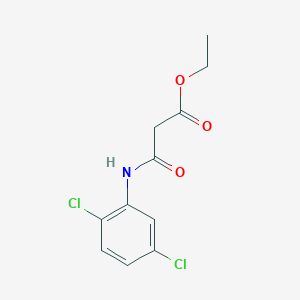
Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate is an organic compound that features a dichloroaniline moiety attached to an ethyl ester of oxopropanoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate typically involves the reaction of 2,5-dichloroaniline with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of 2,5-dichloroaniline attacks the carbonyl carbon of ethyl oxalyl chloride, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or esters.
科学的研究の応用
Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroaniline moiety can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
2,5-Dichloroaniline: Shares the dichloroaniline moiety but lacks the ester functionality.
Ethyl 2,2,2-trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ethylcarbamate: Contains a similar dichloroaniline structure but with additional functional groups.
Uniqueness: Ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate is unique due to its combination of the dichloroaniline moiety with an ethyl ester of oxopropanoic acid. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
104330-52-1 |
|---|---|
分子式 |
C11H11Cl2NO3 |
分子量 |
276.11 g/mol |
IUPAC名 |
ethyl 3-(2,5-dichloroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)6-10(15)14-9-5-7(12)3-4-8(9)13/h3-5H,2,6H2,1H3,(H,14,15) |
InChIキー |
WRHDHHSGCJGNMY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


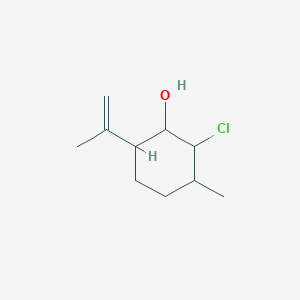
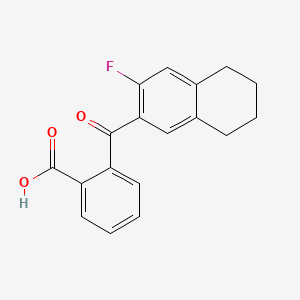
![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)
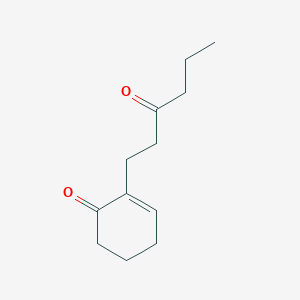
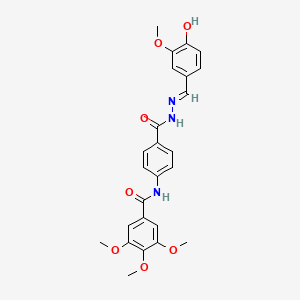
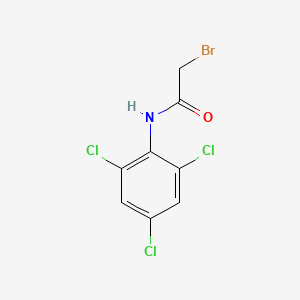


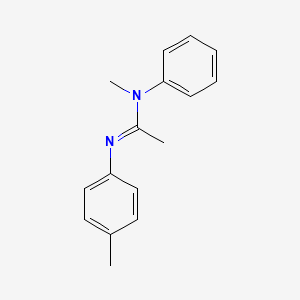
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)

